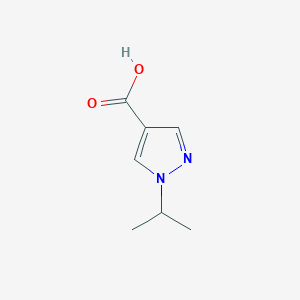![molecular formula C12H10N2OS B1349564 2-[4-(4-Metoxifenil)-1,3-tiazol-2-il]acetonitrilo CAS No. 301235-86-9](/img/structure/B1349564.png)
2-[4-(4-Metoxifenil)-1,3-tiazol-2-il]acetonitrilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of various acetonitrile derivatives, including those related to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from carboxylic acid groups with thiosemicarbazide in the presence of POCl3 or PPA, indicating a method that could potentially be adapted for the synthesis of related compounds . Another study reported the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives through a ring transformation reaction, which could provide insights into the synthesis of the compound . Additionally, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins was described, showcasing a method that could be relevant for the synthesis of acetonitrile derivatives with specific substituents .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H NMR, and mass analysis . These techniques are crucial for determining the structure of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and ensuring the correct synthesis of the compound. The study on metal complexes with a related ligand also provides valuable information on the coordination geometries that could be expected for metal complexes involving the compound of interest .
Chemical Reactions Analysis
The chemical reactivity of acetonitrile derivatives can be inferred from the studies where these compounds undergo further reactions. For example, the cycloadducts from the synthesis of (diethoxyphosphoryl)acetonitrile oxide can be used for condensation, alkylation, and oxidation reactions . This suggests that 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile could also participate in similar reactions, expanding its potential applications.
Physical and Chemical Properties Analysis
The antimicrobial activities of the 1,3,4-thiadiazole derivatives indicate that the compound may also exhibit biological activity . The glycosidase inhibitory activities of the benzopyrimedo[2,1-b]thiazol-4-yliden acetonitrile derivatives suggest potential applications in managing hyperglycemia in type II diabetes . The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, including their pharmacological activities, provide a basis for predicting the properties of similar acetonitrile derivatives . The electrochemical behavior of thiadiazole derivatives in ethanol-acetonitrile solutions also provides insights into the physical properties and interactions with metal cations that could be relevant for 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile .
Aplicaciones Científicas De Investigación
Desarrollo de fármacos
El anillo de tiazol presente en este compuesto es un motivo común en muchos productos farmacéuticos debido a sus propiedades bioactivas . El grupo metoxifenil puede contribuir a la lipofilia y la estabilidad metabólica de los posibles candidatos a fármacos. Este compuesto podría servir como precursor en la síntesis de nuevos fármacos destinados al tratamiento de diversas enfermedades, aprovechando su potencial para interactuar con dianas biológicas.
Síntesis orgánica
Como un bloque de construcción versátil, este compuesto se puede utilizar en síntesis orgánica para construir moléculas más complejas. Su grupo ciano puede actuar como un mango funcional para transformaciones químicas adicionales, como reacciones de adición nucleofílica, que son fundamentales para crear una amplia gama de productos orgánicos .
Ciencia de materiales
En la ciencia de materiales, la unidad de tiazol aromático se puede incorporar en polímeros o moléculas pequeñas para alterar las propiedades electrónicas. Esto puede ser particularmente útil en el desarrollo de nuevos materiales para la electrónica orgánica, como los diodos emisores de luz (LED) o la fotovoltaica orgánica .
Química analítica
La estructura única de este compuesto permite que se utilice como un estándar o reactivo en métodos analíticos. Podría emplearse en cromatografía como un compuesto de referencia debido a su tiempo de retención distinto, lo que ayuda a la identificación y cuantificación de compuestos similares .
Estudios biológicos
Se sabe que el anillo de tiazol interactúa con varias enzimas y receptores en los sistemas biológicos . Esta interacción se puede aprovechar para estudiar el mecanismo de acción de los compuestos que contienen tiazol, proporcionando información sobre sus efectos farmacológicos.
Química agrícola
Los compuestos con anillos de tiazol se han explorado por su posible uso en agricultura, como en el desarrollo de pesticidas o reguladores del crecimiento . La estructura específica de este compuesto podría ofrecer nuevas vías para crear productos químicos agrícolas más efectivos y respetuosos con el medio ambiente.
Mecanismo De Acción
- Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
Pharmacokinetics (ADME)
Análisis Bioquímico
Biochemical Properties
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways . For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways. The interactions between 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and these biomolecules are primarily based on the binding affinity of the thiazole ring to the active sites of the enzymes .
Cellular Effects
The effects of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the expression of genes involved in the oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species. Additionally, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the metabolic flux and energy production within the cell .
Molecular Mechanism
At the molecular level, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile exerts its effects through specific binding interactions with biomolecules. The thiazole ring in this compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic pathways. The molecular mechanism of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is thus characterized by its ability to modulate enzyme activity and gene expression through specific binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant responses and modulating metabolic pathways . At high doses, it can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal metabolic functions . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is effective without being toxic .
Metabolic Pathways
2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for oxidative stress responses and energy metabolism . This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites and overall metabolic activity . The involvement of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects . The transport and distribution of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile are crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context . The subcellular localization of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile thus plays a critical role in its biochemical and cellular functions .
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJHQECSHPIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368155 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301235-86-9 | |
| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)





![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one](/img/structure/B1349518.png)


![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
